2,6-Dichloro-5-iodo-pyrimidine-4-amine

C-Nucleosides Heck Coupling Regioselectivity

This polyhalogenated pyrimidine derivative features a unique iodine > chlorine reactivity hierarchy at positions 2, 5, and 6, combined with a reactive 4-amino handle. This programmed reactivity ensures regioselective, sequential functionalization (e.g. Heck coupling at C5, followed by chlorine substitution), drastically reducing regioisomer formation and simplifying purification compared to non-amine or homogeneously halogenated analogs. Essential for the efficient, modular construction of 2,4-disubstituted pyrimidin-5-yl C-nucleoside libraries and focused kinase inhibitor scaffolds.

Molecular Formula C4H2Cl2IN3
Molecular Weight 289.89 g/mol
Cat. No. B8358730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-5-iodo-pyrimidine-4-amine
Molecular FormulaC4H2Cl2IN3
Molecular Weight289.89 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)Cl)N)I
InChIInChI=1S/C4H2Cl2IN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10)
InChIKeyWZLVPUVBDMHFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-5-iodo-pyrimidine-4-amine: A Polyhalogenated Pyrimidine Scaffold for Sequential Functionalization and Procurement


2,6-Dichloro-5-iodo-pyrimidine-4-amine is a polyhalogenated pyrimidine derivative characterized by a pyrimidine core substituted at positions 2 and 6 with chlorine atoms, position 5 with an iodine atom, and position 4 with an amine group. This distinct substitution pattern, with three different halogens and an amine, creates a highly electrophilic aromatic system with differentiated leaving groups, enabling sequential and regioselective functionalization in organic synthesis [1]. The compound is primarily utilized as a versatile intermediate in the construction of complex pyrimidine-containing molecules, particularly in medicinal chemistry programs targeting kinases, nucleoside analogs, and other bioactive scaffolds .

The Risk of Non-Selective Functionalization: Why 2,6-Dichloro-5-iodo-pyrimidine-4-amine Cannot Be Replaced by a Generic Polyhalopyrimidine


In synthetic chemistry, the simple substitution of one polyhalogenated pyrimidine for another can lead to a complete failure in a reaction sequence or the production of an undesired regioisomer. The presence of three different halogens (Cl, Cl, I) and an amine group on 2,6-Dichloro-5-iodo-pyrimidine-4-amine creates a unique hierarchy of reactivity. The iodine atom at the 5-position is the most reactive toward oxidative addition in cross-coupling reactions, while the chlorine atoms at the 2- and 6-positions are less reactive and can be addressed sequentially under more forcing conditions [1]. This contrasts sharply with analogs like 2,4,6-trichloropyrimidine, where the reactivity of the three chlorine atoms is more nuanced and often leads to mixtures of regioisomers . Furthermore, the 4-amino group provides a distinct handle for functionalization that is absent in non-amine analogs like 4,6-dichloro-5-iodopyrimidine. Therefore, procuring the correct, specifically-substituted intermediate is essential for ensuring reaction predictability and product purity.

Quantitative Differentiation Evidence for 2,6-Dichloro-5-iodo-pyrimidine-4-amine vs. Closest Analogs


Regioselective Heck Coupling at the C5 Iodo Position Enables Modular C-Nucleoside Synthesis

The compound demonstrates complete regioselectivity for Heck coupling at the 5-iodo position over the 2- and 6-chloro positions. This allows for the preparation of a key C-nucleoside intermediate without interference from the other halogens. In contrast, a direct analog like 2,6-dichloropyrimidine lacks the iodo handle, precluding this specific and efficient entry into C-nucleoside chemistry [1][2].

C-Nucleosides Heck Coupling Regioselectivity

Hierarchical Reactivity for Sequential Substitution vs. 2,4,6-Trichloropyrimidine

The distinct reactivity of the iodine atom compared to the chlorine atoms provides a clear hierarchy for sequential functionalization. In the synthesis of C-nucleosides, mild nucleophilic substitutions or Fe-catalyzed cross-coupling proceed regioselectively at the 4-position of the intermediate derived from this compound. This is a stark contrast to 2,4,6-trichloropyrimidine, where the reactivity order of the three chlorine atoms is more subtle and often requires more careful control to achieve mono-substitution, especially at C4 [1]. The presence of the 4-amino group in the target compound also introduces a different electronic and steric environment compared to the fully halogenated 2,4,6-trichloropyrimidine .

SNAr Suzuki Coupling Sequential Functionalization

Differentiation from 4,6-Dichloro-5-iodopyrimidine by the Presence of a 4-Amino Group

A key differentiator between 2,6-Dichloro-5-iodo-pyrimidine-4-amine (Target) and its close analog 4,6-Dichloro-5-iodopyrimidine (Comparator) is the presence of the 4-amino group. The 4-amino group provides a distinct, nucleophilic handle for functionalization that is absent in the comparator. This allows the target compound to be incorporated into molecules via reactions at the amine, such as amide bond formation, alkylation, or diazotization, in addition to the halogen-based cross-coupling and SNAr reactions . The comparator, lacking this group, is limited to functionalization only at the halogen positions. The amine also alters the electronic properties of the pyrimidine ring, influencing the reactivity of the halogens [1].

Scaffold Differentiation Medicinal Chemistry Functional Group Handles

Recommended Application Scenarios for 2,6-Dichloro-5-iodo-pyrimidine-4-amine Based on Evidence


Modular Synthesis of Diverse C-Nucleoside Libraries

This compound is uniquely suited as a starting material for the construction of 2,4-disubstituted pyrimidin-5-yl C-nucleoside libraries. The 5-iodo group allows for a selective Heck coupling with glycals to install the nucleoside moiety, while the remaining 2- and 6-chloro groups can be sequentially substituted with various amines or aryl groups. This modular approach, validated by primary literature, enables the efficient generation of a two-dimensional library of compounds for biological screening [1].

Synthesis of Trisubstituted Pyrimidines with a Programmed Sequence

For projects requiring the precise, sequential installation of three different groups onto a pyrimidine core, this compound offers a distinct advantage. The iodine atom acts as the primary site for cross-coupling, followed by regioselective substitution of the chlorine atoms. This 'programmed' reactivity reduces the formation of undesired regioisomers and simplifies purification, making it a valuable intermediate for the synthesis of complex kinase inhibitors and other targeted therapeutics [2].

Scaffold for Kinase Inhibitor Discovery Programs

The 4-aminopyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery. This compound provides a densely functionalized entry point into this chemical space. The combination of the 4-amino group (a common motif for hinge-binding in kinases) with three halogen atoms for further diversification makes it an ideal starting material for generating focused libraries of potential kinase inhibitors, as supported by its mention in relevant patent literature [3].

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